![molecular formula C15H20N2O4S B4234627 N-allyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4234627.png)
N-allyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-allyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as AMMSB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mechanism of Action
The exact mechanism of action of N-allyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is thought to act by binding to specific sites on ion channels and other proteins, altering their activity. It has been shown to have both agonist and antagonist effects on different ion channels, depending on the specific channel and the conditions of the experiment.
Biochemical and Physiological Effects:
N-allyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, neurotransmitter release, and cell signaling pathways. It has been shown to have analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide is its versatility in scientific research applications. It has been shown to have a wide range of effects on ion channels and other proteins, making it a valuable tool for researchers in many different fields. However, one limitation of N-allyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Future Directions
There are many potential future directions for research on N-allyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more specific and potent analogs of the compound, which could have even greater effects on ion channels and other proteins. Another area of interest is the investigation of the compound's potential as a treatment for chronic pain conditions, which could have important clinical implications. Overall, the versatility and potential of N-allyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide make it a promising area of research for the future.
Scientific Research Applications
N-allyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and cell signaling pathways. It has been shown to inhibit the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation. It has also been shown to modulate the release of several neurotransmitters, including dopamine and serotonin.
properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-3-6-16-15(18)13-5-4-12(2)14(11-13)22(19,20)17-7-9-21-10-8-17/h3-5,11H,1,6-10H2,2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVVOYNUBKRSJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC=C)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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